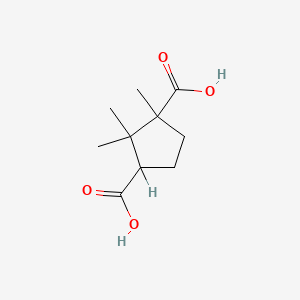Camphoric acid
CAS No.: 19889-42-0
Cat. No.: VC11979922
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 19889-42-0 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) |
| Standard InChI Key | LSPHULWDVZXLIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
| Boiling Point | 311.00 to 312.00 °C. @ 760.00 mm Hg (est) |
| Melting Point | 202 - 203 °C |
Structural and Chemical Foundations of Camphoric Acid
Relationship to Camphor
Camphoric acid originates from the oxidation of camphor (C₁₀H₁₆O), a bicyclic monoterpene ketone extracted from Cinnamomum camphora trees or synthesized from turpentine oil . The oxidation process replaces camphor’s ketone group with carboxylic acid functionalities, yielding a dicarboxylic acid with the provisional formula C₁₀H₁₄O₄ (exact molecular weight: 214.22 g/mol) . Its IUPAC name, 1,2,2-trimethyl-3-oxabicyclo[2.2.2]octane-3-carboxylic acid, reflects its fused bicyclic structure and substituents.
Synthesis Pathways
Industrial production of camphoric acid relies on nitric acid-mediated oxidation of camphor or its precursors (e.g., borneol, isoborneol) under controlled conditions. Key advancements include:
Table 1: Synthesis Methods for Camphoric Acid
| Starting Material | Oxidizing Agent | Catalyst | Yield | Temperature | Pressure |
|---|---|---|---|---|---|
| d-Camphor | HNO₃ | Hg(NO₃)₂ | 85% | 80–100°C | 1–2 atm |
| Isoborneol | HNO₃ | Fe/Hg | 78% | 70–90°C | Ambient |
| Racemic Camphor | HNO₃ | HgO | 82% | 100–120°C | Elevated |
The inclusion of mercury salts (e.g., Hg(NO₃)₂) or iron enhances reaction efficiency by facilitating electron transfer . For instance, a 1943 patent demonstrated that combining 304 g of d-camphor with nitric acid and mercury at 80°C produced d-camphoric acid with a melting point of 186–187°C and 85% yield .
Physicochemical Properties and Reactivity
Physical Characteristics
Camphoric acid exists as a white crystalline solid with the following properties:
-
Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide (DMSO)
-
Density: 1.12 g/cm³ (estimated)
Chemical Behavior
The compound undergoes characteristic reactions of dicarboxylic acids, including esterification and decarboxylation. Bromination in the presence of sulfuric acid yields halogenated derivatives, while prolonged oxidation can degrade the bicyclic backbone . Notably, camphoric acid’s stability under physiological conditions (pH 7.4, 37°C) makes it suitable for biomedical applications .
Industrial and Biomedical Applications
Traditional Uses
Historically, camphoric acid served as:
Osteoblast Differentiation and Bone Health
A landmark study by Lee et al. (2010) revealed that camphoric acid stimulates osteoblast differentiation in MC3T3-E1 cells, a murine pre-osteoblast model . Key findings include:
Table 2: Effects of Camphoric Acid on Osteoblasts
| Parameter | Result (10 μM Camphoric Acid) | Mechanism |
|---|---|---|
| Alkaline Phosphatase | 2.5-fold increase | Upregulation of Runx2 |
| Glutamate Receptor (NMDAR1) | 3.1-fold induction | Enhanced Ca²⁺ signaling |
| NF-κB Activation | 4.2-fold increase | Transcriptional regulation |
Camphoric acid’s structural similarity to glutamate receptor ligands enables it to modulate NMDAR1 and mGluR8 expression, triggering downstream pathways like NF-κB and AP-1 that promote bone formation .
Recent Advances and Future Directions
Sustainable Synthesis
Recent efforts aim to replace mercury catalysts with iron-doped zeolites, achieving 80% yields while minimizing environmental impact .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume